molecular formula C21H25N5OS B4631162 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide

Cat. No. B4631162
M. Wt: 395.5 g/mol
InChI Key: FTRFLAWXBJLBCY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include benzothiazole and piperazine units. These molecules are of interest due to their diverse biological activities and potential in various fields of chemistry and pharmacology. The synthesis and exploration of their properties offer insights into their chemical behaviors and applications.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step processes, including condensation reactions, N-acylation, and substitutions. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives utilized carbodiimide condensation catalysis, highlighting a method for crafting complex molecules with benzothiazole cores (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure determination, often through X-ray diffraction and NMR spectroscopy, reveals the arrangement of atoms within these compounds. The molecular structure of benzothiazole derivatives has been extensively studied, showing configurations that are crucial for their chemical reactivity and biological activity. For instance, studies have confirmed the twisted planes and syn-orientations in molecules, impacting their interactions and functionalities (Ismailova et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on novel piperazine-based heterocycles, including those related to the chemical structure , has shown moderate to good bioefficacies against a range of Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Chhatriwala, Patel, Patel, & Kumari, 2014).

Anticancer Activity

Compounds containing elements of the specified chemical structure have been evaluated for their antiproliferative activity against various cancer cell lines. Some derivatives have demonstrated potent anticancer effects, particularly against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines, which could be promising for cancer therapy research (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

Anticholinesterase Activity

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and evaluated for their potential anticholinesterase properties. Some of these compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting applications in the study of neurodegenerative diseases, such as Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antiviral and Antifungal Effects

A study on 1,3,4-thiadiazole amide compounds containing piperazine has demonstrated specific antiviral activities against tobacco mosaic virus, in addition to antimicrobial effects. This indicates potential uses in the development of new antiviral and antifungal agents (Xia, 2015).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-2-16-3-5-17(6-4-16)14-25-9-11-26(12-10-25)15-21(27)22-18-7-8-19-20(13-18)24-28-23-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRFLAWXBJLBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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